molecular formula C10H16F3NO3 B3046512 tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate CAS No. 1251924-65-8

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate

Cat. No.: B3046512
CAS No.: 1251924-65-8
M. Wt: 255.23
InChI Key: VKIUORAPQPBASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C10H16F3NO3 It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutyl ring, and a tert-butyl carbamate group

Mechanism of Action

Mode of Action

The hydroxyl group and carbamate moiety could potentially form hydrogen bonds with amino acid residues in the target protein, while the trifluoromethyl group could participate in hydrophobic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to inhibit enzymes such as aldehyde dehydrogenase . If this compound has a similar mechanism, it could potentially affect metabolic pathways involving this enzyme.

Pharmacokinetics

The tert-butyl group could increase its lipophilicity, potentially enhancing its absorption and distribution, while the trifluoromethyl group could increase its metabolic stability .

Action Environment

The action of “tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate” could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other compounds could affect its metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl precursor that contains the trifluoromethyl group. One common method involves the use of tert-butyl chloroformate and a cyclobutylamine derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the cyclobutyl ring .

Scientific Research Applications

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-6-4-9(16,5-6)10(11,12)13/h6,16H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIUORAPQPBASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129112
Record name Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-65-8
Record name Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.